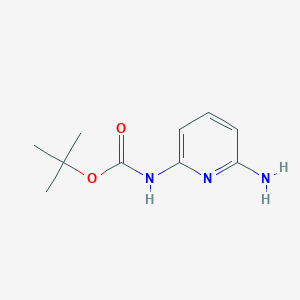

Tert-butyl 6-aminopyridin-2-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-aminopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKAANXUQSMDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666927 | |

| Record name | tert-Butyl (6-aminopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322690-31-3 | |

| Record name | tert-Butyl (6-aminopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-(tert-butoxycarbonylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Cornerstone of Kinase Inhibitor Synthesis: A Technical Guide to Tert-butyl 6-aminopyridin-2-ylcarbamate

CAS Number: 322690-31-3

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides an in-depth exploration of tert-butyl 6-aminopyridin-2-ylcarbamate, a pivotal building block in contemporary drug discovery and development. With its unique structural arrangement of a Boc-protected amine and a free amino group on a pyridine scaffold, this compound offers medicinal chemists a versatile platform for the synthesis of complex heterocyclic molecules, particularly potent and selective kinase inhibitors. This document will elucidate the compound's core physicochemical properties, delve into the mechanistic principles of its synthesis, provide a detailed experimental protocol, and showcase its strategic application in the development of targeted therapeutics for a range of diseases, including autoimmune disorders and cancers.

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent kinase inhibitors remains a paramount objective. The aminopyridine moiety is a privileged scaffold in this endeavor, frequently serving as a key pharmacophore that interacts with the hinge region of the ATP-binding site of various kinases. This compound has emerged as a critical starting material for the construction of these complex molecules. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the two amino groups of 2,6-diaminopyridine allows for selective functionalization, a crucial aspect in multi-step synthetic campaigns. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance on the effective utilization of this versatile intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective application in synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 322690-31-3 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | |

| Molecular Weight | 209.25 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 130-132 °C | |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.38 (t, J = 7.9 Hz, 1H), 6.95 (br s, 1H), 6.55 (d, J = 7.6 Hz, 1H), 6.22 (d, J = 8.2 Hz, 1H), 4.35 (br s, 2H), 1.51 (s, 9H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 153.8, 152.9, 138.9, 105.5, 102.9, 80.0, 28.4 (3C) |

The Chemistry of Synthesis: Mastering Selective Protection

The synthesis of this compound hinges on the selective mono-Boc protection of 2,6-diaminopyridine. The challenge lies in preventing the formation of the di-protected byproduct. The most effective strategies leverage the differential basicity of the two amino groups upon mono-protonation.

The Mechanistic Rationale for Selectivity

The selective mono-protection of a symmetric diamine like 2,6-diaminopyridine can be achieved by carefully controlling the reaction conditions. One robust method involves the in-situ generation of the mono-hydrochloride salt of the diamine.[2][3][4] The protonation of one amino group significantly deactivates it towards nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O). The remaining free amino group, while still a competent nucleophile, can then react selectively.

The general mechanism for Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate to form the carbamate and a tert-butoxycarbonate anion, which subsequently decomposes to isobutylene and carbon dioxide, or is protonated to form tert-butanol and carbon dioxide. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction by forming a more reactive N-Boc-pyridinium intermediate.[5]

Validated Experimental Protocol

The following protocol is a robust and scalable method for the synthesis of this compound, adapted from established procedures for selective mono-Boc protection of diamines.[2][6]

Materials:

-

2,6-Diaminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Trimethylsilyl chloride (Me₃SiCl)

-

Anhydrous Methanol (MeOH)

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethyl Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

-

Mono-protonation: To the stirred solution, add trimethylsilyl chloride (1.0 eq) dropwise. The Me₃SiCl reacts with methanol to generate HCl in situ, which protonates one of the amino groups of the diamine. Allow the mixture to warm to room temperature.

-

Boc Protection: Add deionized water to the reaction mixture, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and wash with ethyl ether to remove any unreacted Boc₂O and other non-polar impurities.

-

Basification and Extraction: Adjust the pH of the aqueous layer to >12 with a solution of sodium hydroxide. Extract the product into dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white to off-white solid.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a highly sought-after building block for the synthesis of a variety of kinase inhibitors. Its utility stems from the ability to sequentially functionalize the two amino groups, enabling the construction of complex molecular architectures designed to target the ATP-binding sites of kinases implicated in various diseases.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases and cancers.[] Several approved and investigational JAK inhibitors feature a substituted aminopyridine core, for which this compound serves as a key precursor.[8][9] The free amino group can be engaged in coupling reactions to introduce various side chains, while the Boc-protected amine can be deprotected at a later stage to allow for further modification.

Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[10] Its aberrant activity has been linked to several pathologies, including type II diabetes, Alzheimer's disease, and certain cancers.[10][11][12] The development of selective GSK-3 inhibitors is an active area of research, and this compound provides a valuable scaffold for the synthesis of novel inhibitors.[13][14]

Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of immune receptors in hematopoietic cells.[] As such, SYK has emerged as a promising therapeutic target for autoimmune and inflammatory diseases, as well as certain hematological malignancies.[] The synthesis of potent and selective SYK inhibitors often employs aminopyridine-based scaffolds, with this compound being a key intermediate in the construction of these molecules.[17]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone building block in the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Its strategic design, featuring a selectively protected diamino pyridine core, provides a robust and versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for medicinal chemists aiming to develop the next generation of targeted therapeutics. This guide has provided a comprehensive overview of these aspects, intended to empower researchers in their drug discovery endeavors.

References

-

PubMed. (2023). Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium. Retrieved from [Link]

-

PubMed Central. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

ResearchGate. (n.d.). tert-Butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate 28 synthetic route. Retrieved from [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

ResearchGate. (n.d.). Synthesis of BI 894416 and BI 1342561, Two Potent and Selective Spleen Tyrosine Kinase Inhibitors, Labelled with Carbon 14 and with Deuterium | Request PDF. Retrieved from [Link]

-

ResearchGate. (2021). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

PubMed Central. (n.d.). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK.... Retrieved from [Link]

-

ResearchGate. (n.d.). GSK-3 Inhibitors as New Leads to Treat Type-II Diabetes | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). The asymmetric synthesis of tofacitinib. Reagents and conditions: (A)... | Download Scientific Diagram. Retrieved from [Link]

-

BMC. (n.d.). GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells. Retrieved from [Link]

Sources

- 1. 322690-31-3|this compound|BLD Pharm [bldpharm.com]

- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. redalyc.org [redalyc.org]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl 6-aminopyridin-2-ylcarbamate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-aminopyridin-2-ylcarbamate, a key heterocyclic building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, provides a robust and validated synthesis protocol, and explores its strategic application in the development of novel therapeutics, including Sirtuin modulators and cannabinoid receptor ligands. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Physicochemical & Structural Data

This compound, also known by its IUPAC name tert-butyl N-(6-aminopyridin-2-yl)carbamate, is a strategically important bifunctional molecule. It incorporates a nucleophilic free amine at the 6-position of the pyridine ring and a Boc-protected amine at the 2-position. This differential protection allows for selective, sequential reactions, making it a valuable synthon for constructing complex molecular architectures.

The core data for this compound is summarized below, providing essential information for experimental design and execution.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| CAS Number | 322690-31-3 | [1] |

| Melting Point | 125.0 to 129.0 °C | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in Methanol | [1] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.26 ± 0.70 | [1] |

Molecular Structure and Verification

The structural integrity of this compound is the foundation of its utility. The diagram below illustrates the atom numbering and key functional groups.

Caption: Chemical structure of this compound.

Spectroscopic Confirmation: A Self-Validating System

Confirmation of the compound's identity post-synthesis is critical. While a public repository of the NMR spectrum is not available, a Certificate of Analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the proposed structure[2].

For researchers synthesizing this compound, the following describes the expected NMR signals, providing a basis for self-validation:

-

¹H NMR Spectroscopy:

-

Tert-butyl group: A sharp singlet integrating to 9 protons, typically found in the upfield region (around 1.5 ppm).

-

Pyridine ring protons: Three distinct aromatic protons. Their chemical shifts and coupling patterns (doublets and triplets) will be characteristic of a 2,6-disubstituted pyridine ring.

-

Amine protons: Two broad singlets corresponding to the protected carbamate (N-H) and the free amine (NH₂). The chemical shift of these protons can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Tert-butyl group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Carbonyl group: A signal in the downfield region (around 153 ppm) characteristic of a carbamate carbonyl.

-

Pyridine ring carbons: Five distinct signals for the carbons of the pyridine ring, with chemical shifts influenced by the nitrogen atom and the amino substituents.

-

Verification through these spectroscopic methods ensures the material's purity and identity, which is a non-negotiable prerequisite for its use in subsequent, often complex, synthetic steps in a drug discovery workflow.

Synthesis Protocol: Mono-Boc Protection of 2,6-Diaminopyridine

The selective synthesis of this compound is achieved through a controlled mono-protection of 2,6-diaminopyridine. The steric hindrance of the incoming tert-butoxycarbonyl (Boc) group and careful control of stoichiometry favor the formation of the mono-protected product over the di-protected species.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Procedure

This protocol is adapted from a validated synthetic method[1].

-

Materials:

-

2,6-Diaminopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Methanol (MeOH) and Dichloromethane (DCM) for chromatography

-

-

Step-by-Step Method:

-

Reaction Setup: In a round-bottom flask, dissolve 2,6-diaminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a saturated aqueous sodium bicarbonate solution. The resulting precipitate is the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with water.

-

Purification: Purify the crude solid by column chromatography using a methanol/dichloromethane solvent system to yield the final product as a white to light yellow solid[1].

-

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The orthogonal reactivity of the free amine and the protected amine allows it to be a linchpin in multi-step synthetic campaigns.

Caption: Strategic role as an intermediate in multi-step synthesis.

Key Therapeutic Targets

-

Sirtuin Modulators: This compound is explicitly used in the preparation of substituted bicyclic aza-heterocycles, a class of molecules designed as modulators of sirtuins[1]. Sirtuins are a class of proteins that play crucial roles in cellular regulation and are important targets for diseases related to aging, metabolism, and cancer.

-

Cannabinoid Receptor Ligands: A patent for novel imidazo[1,2-a]pyridines with activity at cannabinoid CB2 receptors describes the use of this compound as a key reactant. The CB2 receptor is a significant target for therapies related to inflammation, pain, and various immune system disorders.

-

Macrocyclic Compounds: The reagent is also employed in the synthesis of novel macrocyclic diacetylene compounds[1]. Macrocycles are of high interest in drug discovery due to their ability to address challenging targets like protein-protein interactions.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not identified in the conducted searches, supplier information classifies it as an IRRITANT[1]. General safe handling procedures for related carbamate and pyridine derivatives should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[2].

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C[1].

-

In case of Exposure:

Conclusion

This compound is a high-value building block for drug discovery and medicinal chemistry. Its well-defined physicochemical properties, straightforward and selective synthesis, and demonstrated utility in creating compounds for significant therapeutic targets make it an essential tool for the modern synthetic chemist. Adherence to the validated protocols for its synthesis and characterization, coupled with stringent safety practices, will enable researchers to effectively incorporate this versatile molecule into their discovery programs.

References

- Google Patents. WO2008141249A1 - Imidazol (1,2-a)pyridines and related compounds with activity at cannabinoid cb2 receptors.

Sources

Tert-butyl 6-aminopyridin-2-ylcarbamate structure

An In--Depth Technical Guide to Tert-butyl 6-aminopyridin-2-ylcarbamate: A Key Building Block in Modern Drug Discovery

Abstract

This compound is a pivotal synthetic intermediate in medicinal chemistry and drug discovery. As a selectively mono-protected derivative of 2,6-diaminopyridine, it provides a robust platform for regioselective functionalization, enabling the synthesis of complex molecular architectures. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the two amino moieties allows for differential reactivity, a crucial feature for building libraries of compounds for screening and for the targeted synthesis of active pharmaceutical ingredients (APIs), particularly in the domain of kinase inhibitors. This guide details the structure, physicochemical properties, synthesis, and applications of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

This compound features a pyridine core substituted with a free amino group at the 6-position and a Boc-protected amino group at the 2-position. The Boc group is an acid-labile protecting group, meaning it is stable under basic and many other synthetic conditions but can be easily removed with acid to reveal the free amine. This orthogonal stability is fundamental to its utility in multi-step synthesis.

Caption: 2D Structure of this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 322690-31-3 | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [2] |

| Molecular Weight | 209.24 g/mol | [3] |

| IUPAC Name | tert-butyl N-(6-aminopyridin-2-yl)carbamate | [2] |

| Melting Point | 125.0 to 129.0 °C | [3] |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=N1)N | [2] |

| Predicted [M+H]⁺ (m/z) | 210.12370 | [2] |

| Predicted XlogP | 1.4 | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through the selective mono-N-Boc protection of 2,6-diaminopyridine. The key to selectivity is controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O).

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate is the reagent of choice due to its moderate reactivity and the generation of benign byproducts (tert-butanol and CO₂).

-

Stoichiometry: Using a slight excess of the diamine or precisely one equivalent of (Boc)₂O favors the formation of the mono-protected product. The formation of the di-protected byproduct is minimized as the nucleophilicity of the remaining amino group is reduced after the first protection.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it effectively dissolves the starting materials and does not interfere with the reaction.

-

Temperature: The reaction is typically run at room temperature, which is sufficient to drive the reaction forward without promoting side reactions or decomposition.

Caption: General workflow for the synthesis of the title compound.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The free amino group at the 6-position serves as a handle for further chemical modification, while the Boc-protected group at the 2-position remains inert until its planned removal. This strategy is frequently employed in the synthesis of kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.[4][5]

The 2-amino-6-substituted pyridine scaffold is a known "hinge-binding" motif for many protein kinases. The free 6-amino group can be functionalized, for example, through Buchwald-Hartwig amination or amide coupling, to introduce larger, specificity-determining moieties. Once the desired molecular complexity is achieved, the Boc group at the 2-position can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal the primary amine, which often forms a key hydrogen-bonding interaction within the ATP-binding site of the target kinase.

Caption: Logical role of the title compound in a multi-step drug synthesis campaign.

Detailed Experimental Protocol: Synthesis

This protocol describes a reliable method for the preparation of this compound from 2,6-diaminopyridine.

A. Reagents and Materials:

-

2,6-Diaminopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

B. Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen line for inert atmosphere

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glass column for chromatography

C. Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,6-diaminopyridine (1.0 eq). Dissolve the diamine in anhydrous THF.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃. A solid precipitate will form.

-

Isolation of Crude Product: Collect the solid by vacuum filtration through a Büchner funnel and wash with water. Allow the solid to air-dry.

-

Purification: The crude solid is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0.5% to 5% MeOH in DCM).

-

Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a white to light yellow solid.[3]

D. Characterization:

-

¹H NMR: The structure should be confirmed by proton NMR spectroscopy. Expected characteristic signals include a singlet at ~1.5 ppm for the nine protons of the tert-butyl group, and distinct signals in the aromatic region for the three pyridine ring protons, as well as signals for the NH and NH₂ protons.[6][7]

-

Mass Spectrometry: Confirm the molecular weight by LC-MS, looking for the expected [M+H]⁺ ion at m/z ≈ 210.12.[2]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool that solves a common and critical challenge in synthetic organic chemistry—the selective functionalization of a symmetric diamine. Its robust synthesis, stability, and the orthogonal nature of its Boc protecting group make it an indispensable building block for drug development professionals. A thorough understanding of its properties and synthesis allows researchers to efficiently construct complex molecules, accelerating the discovery and development of novel therapeutics, particularly in the highly competitive field of protein kinase inhibitors.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

-

Dubey, D. K., & Shinde, A. D. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron, 68(35), 7056-7062. Available at: [Link]

-

Supporting Information. (n.d.). Available at: [Link]

- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Chemistry Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl (6-aminopyridin-2-yl)carbamate. Available at: [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Flores-Alamo, M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

Polyzos, A., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 24(10), 1939. Available at: [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209. Available at: [Link]

-

Le, T., et al. (2023). Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 155-168. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available at: [Link]

- Google Patents. (n.d.). EP2962690B1 - (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof.

-

Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]

-

Berger, B. T., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 12(4), 606-612. Available at: [Link]

-

ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? Available at: [Link]

-

Hovhannisyan, A. A., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(16), 4996. Available at: [Link]

- Google Patents. (n.d.). WO2023067356A1 - Heterocyclic compounds for use in the treatment of cancer.

- Google Patents. (n.d.). US9126932B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders.

Sources

- 1. This compound CAS#: 322690-31-3 [amp.chemicalbook.com]

- 2. PubChemLite - Tert-butyl (6-aminopyridin-2-yl)carbamate (C10H15N3O2) [pubchemlite.lcsb.uni.lu]

- 3. 6-氨基吡啶-2-氨基甲酸叔丁酯 | 322690-31-3 [m.chemicalbook.com]

- 4. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 6-aminopyridin-2-ylcarbamate

Introduction

Tert-butyl 6-aminopyridin-2-ylcarbamate, a key organic intermediate, is a compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its bifunctional nature, featuring a Boc-protected amine and a free amino group on a pyridine scaffold, makes it a versatile building block for the synthesis of complex heterocyclic molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physical and chemical properties, detailed analytical methodologies, and essential handling information, grounded in established scientific principles to ensure reliability and reproducibility in a research setting.

Chemical Identity:

-

IUPAC Name: tert-butyl N-(6-aminopyridin-2-yl)carbamate

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in synthetic chemistry. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 125.0 to 129.0 °C | [5] |

| Boiling Point | 307.1 ± 27.0 °C (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| pKa | 12.26 ± 0.70 (Predicted) | [5] |

| XlogP | 1.4 (Predicted) | [4] |

Spectroscopic and Analytical Characterization

A thorough analytical characterization is paramount to confirm the identity and purity of a chemical substance. While experimental spectral data for this compound is not widely published in peer-reviewed literature, predicted data and information from commercial suppliers provide a strong basis for its identification.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. The predicted monoisotopic mass is 209.11642 Da.[4] Expected adducts in electrospray ionization (ESI) mass spectrometry are detailed below.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.12370 |

| [M+Na]⁺ | 232.10564 |

| [M-H]⁻ | 208.10914 |

M refers to the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While specific, experimentally verified spectra for this compound are not publicly available, a theoretical analysis of its structure allows for the prediction of its ¹H and ¹³C NMR spectra. Researchers are advised to acquire experimental data upon receipt of the compound from a supplier. Several chemical suppliers, such as Ambeed and BLDpharm, indicate the availability of such data upon request.[1][2]

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, signals for the aromatic protons on the pyridine ring, and signals for the amine and carbamate protons.

-

¹³C NMR: The spectrum would display signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the distinct carbons of the pyridine ring.

Experimental Protocols

The following section outlines a typical synthetic procedure and a general workflow for purity assessment, providing a practical framework for researchers working with this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the selective mono-Boc protection of 2,6-diaminopyridine.[5]

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Step-by-Step Protocol: [5]

-

Dissolve 2,6-diaminopyridine (1.0 eq) in tetrahydrofuran (THF).

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion of the reaction, pour the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Collect the resulting solid by filtration.

-

Purify the crude product by column chromatography (eluent: methanol/dichloromethane, 0.5:9.5) to yield the final product.

Rationale: This procedure leverages the reactivity of di-tert-butyl dicarbonate to selectively protect one of the amino groups of 2,6-diaminopyridine. The use of a slight excess of (Boc)₂O ensures a good conversion of the starting material. The aqueous workup with sodium bicarbonate helps to remove any unreacted starting material and byproducts.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds. While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be developed.

Workflow for HPLC Purity Assessment:

Caption: General workflow for HPLC purity analysis.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Rationale: A C18 column is a good starting point for moderately polar compounds like this one. The use of an acid modifier in the mobile phase helps to ensure sharp peak shapes by protonating the basic nitrogen atoms. A gradient elution is generally preferred to ensure the timely elution of the main compound while also separating it from potential impurities with different polarities.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety: The compound is classified as an irritant.[5] It may cause an allergic skin reaction.[5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5] This prevents degradation from moisture and atmospheric components.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit not extensively published, physical properties. This guide provides a consolidated resource for researchers, summarizing its key characteristics and offering practical protocols for its synthesis and analysis. Adherence to the outlined procedures and safety precautions will facilitate its effective and safe use in the synthesis of novel compounds for drug discovery and development.

References

Sources

- 1. 322690-31-3 | this compound | Amides | Ambeed.com [ambeed.com]

- 2. 322690-31-3|this compound|BLD Pharm [bldpharm.com]

- 3. watson-int.com [watson-int.com]

- 4. PubChemLite - Tert-butyl (6-aminopyridin-2-yl)carbamate (C10H15N3O2) [pubchemlite.lcsb.uni.lu]

- 5. 6-氨基吡啶-2-氨基甲酸叔丁酯 | 322690-31-3 [m.chemicalbook.com]

Tert-butyl 6-aminopyridin-2-ylcarbamate chemical properties.

An In-depth Technical Guide to Tert-butyl 6-aminopyridin-2-ylcarbamate

This guide provides a comprehensive technical overview of this compound, a key bifunctional building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, provide a robust and validated synthetic protocol, explore its reactivity, and highlight its applications in the development of complex molecular architectures, particularly within the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this versatile reagent.

Physicochemical and Spectroscopic Profile

This compound, also known as tert-butyl N-(6-aminopyridin-2-yl)carbamate, is a strategically important intermediate due to its orthogonal protecting group strategy. The presence of a free nucleophilic aromatic amine (at the C6 position) and a sterically hindered, acid-labile carbamate (at the C2 position) allows for selective, sequential functionalization.

While extensive experimental data for this specific compound is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogues.[1] The compound is expected to be a white to off-white crystalline solid.

Table 1: Core Chemical and Physical Properties

| Property | Value / Predicted Characteristics | Source(s) |

| IUPAC Name | tert-butyl N-(6-aminopyridin-2-yl)carbamate | [1] |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| CAS Number | 322690-31-3 | [2] |

| Appearance | White to off-white or pale yellow solid (predicted) | [3] |

| Melting Point | Predicted range: 110-140 °C (based on analogues) | [3][4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water and nonpolar solvents like hexanes. | Inferred |

| Predicted ¹H NMR | Singlet ~1.5 ppm (9H, t-Bu); Broad singlet for NH₂; Signals for pyridine ring protons between 6.0-7.5 ppm; Broad singlet for carbamate NH. | [3][5] |

| Predicted ¹³C NMR | ~28 ppm (t-Bu CH₃); ~80 ppm (t-Bu quaternary C); ~153 ppm (C=O); Aromatic signals between 105-160 ppm. | [3][5] |

| Predicted IR (cm⁻¹) | ~3400-3200 (N-H stretching); ~2980 (C-H stretching); ~1700 (C=O stretching); ~1600, 1500 (Aromatic C=C/C=N stretching). | [6] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound hinges on the selective mono-N-tert-butoxycarbonylation of 2,6-diaminopyridine. The key to achieving high selectivity for mono-protection over di-protection lies in controlling the stoichiometry of the Boc-protecting agent and leveraging the slight difference in nucleophilicity between the two amino groups once the first has reacted. The following protocol is based on well-established procedures for the mono-Boc protection of diamines.[7]

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its moderate reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Stoichiometry: Using a slight deficit or equimolar amount of Boc₂O relative to the diamine is critical to minimize the formation of the di-protected byproduct.

-

Solvent: Tetrahydrofuran (THF) is an excellent solvent as it dissolves the starting materials and is inert under the reaction conditions.

-

Temperature: The reaction is typically performed at room temperature to ensure a controlled reaction rate, preventing potential side reactions that could occur at elevated temperatures.

-

Purification: Column chromatography is effective for separating the desired mono-protected product from unreacted diamine and the di-protected byproduct due to their significant polarity differences.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-diaminopyridine (5.45 g, 50 mmol). Dissolve the diamine in 100 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (10.91 g, 50 mmol) in 50 mL of anhydrous THF. Transfer this solution to a dropping funnel.

-

Reaction Execution: Add the Boc₂O solution dropwise to the stirred solution of 2,6-diaminopyridine over a period of 1 hour at room temperature.

-

Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup: Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

-

Purification: Resuspend the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

-

Isolation: Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid. Dry the product under vacuum.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. The following guidelines are based on safety data for structurally related compounds. [8][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [8]* Hazards: The compound may be harmful if swallowed, causing irritation to the digestive tract. It may also cause skin and eye irritation upon contact. [9]* First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [8] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. [8] * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids. [8]

-

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of Tert-Butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)....

-

Moltus Research Laboratories Pvt. Ltd. (n.d.). Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl (6-aminopyridin-2-yl)carbamate (C10H15N3O2). Retrieved from [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate.... Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 6-(2-aminoethyl)pyridin-2-ylcarbamate. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(6-chloropyridin-2-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

-

Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]

-

Knight Chemicals Online. (n.d.). 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. PubChemLite - Tert-butyl (6-aminopyridin-2-yl)carbamate (C10H15N3O2) [pubchemlite.lcsb.uni.lu]

- 2. 322690-31-3|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 6-aminopyridin-2-ylcarbamate

Foreword: The Critical Role of Solubility in Modern Drug Discovery

Compound Overview: Tert-butyl 6-aminopyridin-2-ylcarbamate

This compound is a bifunctional molecule containing a pyridine core, a primary amine, and a tert-butoxycarbonyl (Boc) protected amine. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Understanding its solubility is paramount for its effective use in synthetic reactions, formulation studies, and preliminary pharmacological assessments.

Physicochemical Properties:

While a comprehensive experimental solubility dataset is not publicly available, we can infer solubility behavior from its known physicochemical properties.

| Property | Value/Prediction | Source |

| IUPAC Name | tert-Butyl N-(6-aminopyridin-2-yl)carbamate | AK Scientific, Inc.[4] |

| Molecular Formula | C10H15N3O2 | PubChem[5] |

| Molecular Weight | 209.25 g/mol | PubChem[5] |

| Predicted XlogP | 1.4 | PubChem[5] |

| Monoisotopic Mass | 209.11642 Da | PubChem[5] |

The predicted XlogP value of 1.4 suggests a moderate lipophilicity, indicating that the compound is likely to have some solubility in both polar and non-polar organic solvents. The presence of the amino and carbamate groups also suggests the potential for hydrogen bonding, which would influence its solubility in protic solvents.

The Science of Solubility Determination: An Experimental Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6] It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Experimental Workflow Diagram:

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)). The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve.

-

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not an intrinsic constant but is influenced by several factors. Understanding these can aid in the selection of appropriate solvents and the interpretation of experimental results.

Interplay of Physicochemical Properties and Solubility:

Caption: Factors influencing the solubility of a compound.

-

pH: The presence of the basic pyridine nitrogen and the amino group means that the aqueous solubility of this compound will be highly pH-dependent. In acidic solutions, these basic sites will be protonated, leading to the formation of a more soluble salt.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes at various temperatures.

-

Solvent Polarity: The compound's moderate polarity suggests that it will be more soluble in polar aprotic solvents like DMSO and DMF, and in alcohols like ethanol, as compared to non-polar solvents like hexane. Its solubility in water is expected to be limited but can be enhanced at a lower pH.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8]

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[7]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[7]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

Conclusion

While a definitive, pre-compiled solubility dataset for this compound is not widely available, this guide provides the necessary framework for researchers to confidently and accurately determine this crucial parameter. By understanding the compound's physicochemical properties and diligently applying the detailed experimental protocol, scientists can generate the high-quality solubility data essential for advancing their research and development endeavors. The principles and methodologies outlined herein are fundamental to good scientific practice and are broadly applicable across the field of medicinal chemistry.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Available from: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Compound solubility measurements for early drug discovery | Computational Chemistry. Available from: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. Available from: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available from: [Link]

-

PubChem. tert-Butyl (6-aminopyridin-2-yl)carbamate. Available from: [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. aksci.com [aksci.com]

- 5. PubChemLite - Tert-butyl (6-aminopyridin-2-yl)carbamate (C10H15N3O2) [pubchemlite.lcsb.uni.lu]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to tert-Butyl 6-aminopyridin-2-ylcarbamate: Synthesis, Characterization, and Handling

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-aminopyridin-2-ylcarbamate, a key building block in contemporary medicinal chemistry. The document details its physicochemical properties, with a particular focus on its melting point, and offers a robust, field-proven protocol for its synthesis and purification. Furthermore, this guide outlines standard analytical techniques for the unambiguous characterization of the compound, ensuring the high purity and identity required for downstream applications in drug discovery and development. This guide is intended to be a practical resource for researchers, providing both theoretical grounding and actionable experimental details.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, bearing the Chemical Abstracts Service (CAS) registry number 885392-03-6, is a bifunctional pyridine derivative of considerable interest in the synthesis of complex pharmaceutical agents. Its structure incorporates a versatile aminopyridine scaffold, a common motif in a wide array of biologically active molecules. The presence of a primary amino group and a Boc-protected secondary amino group at the 2- and 6-positions, respectively, allows for selective and sequential chemical modifications. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular architectures with high precision.

The strategic placement of the amino functionalities makes this compound a valuable precursor for the synthesis of various kinase inhibitors, receptor modulators, and other therapeutic candidates. The tert-butoxycarbonyl (Boc) protecting group is of particular importance due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions. This guide aims to provide the necessary technical details to empower researchers to confidently synthesize, handle, and utilize this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research setting. These properties dictate storage conditions, solvent selection for reactions and purification, and appropriate analytical methods.

Melting Point Analysis

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance, whereas a broad and depressed melting range often indicates the presence of impurities.

Following an extensive review of publicly available scientific literature and patent databases, an experimentally determined melting point for this compound has not been explicitly reported. However, to provide a useful point of reference for researchers, the melting points of several structurally analogous compounds are presented in Table 1. This comparative data can offer an estimated range for the melting point of the title compound.

| Compound Name | Structure | Melting Point (°C) |

| tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | A piperazine-substituted aminopyridine | 130-132 |

| 2-Amino-6-methylpyridine | A simple aminopyridine derivative | 41 |

Table 1: Melting points of structurally related aminopyridine derivatives.

It is imperative that any newly synthesized batch of this compound be characterized by melting point analysis, and this value be recorded as a benchmark for future syntheses.

Spectroscopic and Chromatographic Data

While a specific melting point is not documented, the identity and purity of this compound can be unequivocally established through a combination of spectroscopic and chromatographic techniques. Expected analytical data includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the chemical environment of all hydrogen atoms in the molecule, confirming the presence of the pyridine ring protons, the amino protons, and the tert-butyl group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Elucidates the carbon framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H stretches from the amine and carbamate, and C=O stretch from the carbamate.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any unreacted starting materials or byproducts.

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved through the selective Boc-protection of one of the amino groups of 2,6-diaminopyridine. The following protocol is a robust and reproducible method for the preparation and purification of this compound.

Rationale for Experimental Design

The selective mono-Boc protection of 2,6-diaminopyridine presents a synthetic challenge due to the presence of two nucleophilic amino groups. The key to achieving selectivity is to control the stoichiometry of the Boc-anhydride and to utilize a non-nucleophilic base in a suitable aprotic solvent. The reaction is carefully monitored to prevent the formation of the di-Boc protected byproduct. Purification by column chromatography is essential to isolate the desired product in high purity.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 2,6-diaminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.1 eq).

-

Addition of Boc-Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in anhydrous THF dropwise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

Work-up: Upon completion of the reaction, quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to isolate the pure this compound.

-

Final Product: Concentrate the pure fractions under reduced pressure to obtain the product as a solid. Dry the solid under vacuum.

Analytical Characterization

Unambiguous characterization of the synthesized this compound is crucial to ensure its suitability for subsequent synthetic steps.

Characterization Workflow Diagram

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data

-

¹H NMR: Expect to observe distinct signals for the aromatic protons on the pyridine ring, a broad singlet for the NH₂ protons, a singlet for the carbamate NH proton, and a characteristic singlet for the nine protons of the tert-butyl group.

-

Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 210.1237.

-

IR Spectroscopy: Key vibrational bands should be observed for the N-H stretching of the primary amine and the carbamate, and the C=O stretching of the carbamate functional group.

Handling, Storage, and Safety

-

Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration is recommended.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While its experimentally determined melting point is not widely reported, its synthesis is achievable through a straightforward and reproducible protocol. Rigorous analytical characterization is essential to ensure the quality of the material for its intended applications. This guide provides the foundational knowledge and practical procedures to empower researchers in their synthetic endeavors involving this important intermediate.

References

At the time of this writing, specific peer-reviewed articles detailing the synthesis and characterization of this compound with a reported melting point were not identified in the conducted search. The synthesis protocol provided is a general and widely accepted method for the selective mono-Boc protection of diamines. For melting points of related compounds, please refer to chemical supplier catalogs and databases.

A Technical Guide to tert-Butyl (6-aminopyridin-2-yl)carbamate: Nomenclature, Synthesis, and Application in IRAK4 Inhibitor Scaffolds

Abstract

This technical guide provides an in-depth analysis of tert-butyl (6-aminopyridin-2-yl)carbamate, a pivotal intermediate in contemporary medicinal chemistry. The document elucidates the formal IUPAC nomenclature, key physicochemical properties, and the strategic chemical principles underpinning its synthesis via selective protection of 2,6-diaminopyridine. A comprehensive, field-tested experimental protocol for its preparation and purification is detailed, emphasizing the causality behind methodological choices. Furthermore, this guide highlights the compound's critical role as a bifunctional building block in the synthesis of advanced pharmaceutical agents, with a specific focus on its application in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, such as the clinical candidate PF-06650833. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Nomenclature and Structural Elucidation

The precise identification of a chemical entity is foundational to scientific rigor. The compound of interest is a derivative of a pyridine core, functionalized with two distinct amino groups.

IUPAC Name and Synonyms

The formal IUPAC name for the structure is tert-butyl N-(6-aminopyridin-2-yl)carbamate .

-

Pyridine: This defines the six-membered aromatic heterocycle containing one nitrogen atom.

-

-2-yl and -6-amino: These locants indicate that the primary amino group (-NH₂) is attached at the C6 position of the pyridine ring, and the carbamate functionality is attached at the C2 position.

-

tert-butyl...carbamate: This describes the protecting group. A carbamate is a functional group with the structure -NHC(=O)O-. In this case, the oxygen is attached to a tert-butyl group, forming the common tert-butoxycarbonyl or "Boc" group.

Common synonyms and abbreviations used in literature and chemical catalogs include:

-

2-Amino-6-(Boc-amino)pyridine

-

tert-Butyl (6-aminopyridin-2-yl)carbamate

-

N-Boc-6-aminopyridin-2-amine

-

CAS: 149663-04-7

The strategic importance of this molecule lies in its differential protection. The Boc group on one amine renders it unreactive to many reagents, allowing for selective chemical transformations at the free primary amine on the opposite side of the pyridine ring.

Structural Representation

Caption: Chemical structure of tert-butyl N-(6-aminopyridin-2-yl)carbamate.

Physicochemical and Analytical Data

A summary of the key properties is essential for experimental design, including reaction setup, solvent selection, and safety considerations.

| Property | Data |

| CAS Number | 149663-04-7 |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| Appearance | Typically an off-white to light-yellow solid |

| Melting Point | 130-132 °C (for a similar isomer)[1] |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water |

| ¹H NMR (Predicted) | Shifts expected for pyridine ring protons, a singlet for the Boc group (~1.5 ppm), and signals for the amine protons. |

| ¹³C NMR (Predicted) | Signals for the pyridine ring carbons, the Boc carbonyl (~153 ppm), the quaternary Boc carbon (~80 ppm), and the Boc methyls (~28 ppm).[2] |

Note: Experimentally determined data for this specific isomer can be sparse. Values should be confirmed by in-house analysis.

Synthesis and Purification

The most common and efficient synthesis of tert-butyl (6-aminopyridin-2-yl)carbamate involves the selective mono-protection of the symmetrical precursor, 2,6-diaminopyridine.

Scientific Principle: Selective Mono-protection

The challenge in functionalizing symmetrical diamines is preventing the formation of di-substituted byproducts. A robust strategy involves the mono-protonation of the diamine with one equivalent of a strong acid.[2][3]

-

Protonation Equilibrium: When one equivalent of an acid (e.g., HCl) is added to 2,6-diaminopyridine, an equilibrium is established. The predominant species in solution is the mono-ammonium salt, where one amino group is protonated (-NH₃⁺) and the other remains a free base (-NH₂).

-

Nucleophilicity Quenching: The protonated amino group is no longer nucleophilic and will not react with the electrophilic protecting agent, Di-tert-butyl dicarbonate (Boc₂O).

-

Selective Reaction: The remaining free amino group reacts selectively with Boc₂O to form the desired mono-Boc protected product.

This "one-pot" procedure is highly efficient and avoids the need for tedious chromatographic separation from large amounts of di-protected material.[4][5]

Caption: Logical workflow for selective mono-Boc protection.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the mono-protection of diamines.[2][3][5]

Materials:

-

2,6-Diaminopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (anhydrous)

-

Trimethylsilyl chloride (Me₃SiCl) or 4M HCl in Dioxane

-

Sodium hydroxide (NaOH), 2N solution

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Flask Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2,6-diaminopyridine (1.0 eq).

-

Dissolution: Add anhydrous methanol and cool the flask to 0 °C in an ice bath.

-

Protonation: Slowly add one equivalent of an HCl source (e.g., Me₃SiCl or 4M HCl in Dioxane) dropwise. Causality: This step is critical for forming the mono-ammonium salt, deactivating one amine group to prevent di-substitution.[4] A precipitate may form. Allow the mixture to stir for 30 minutes at 0 °C.

-

Boc₂O Addition: Dissolve Di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of methanol and add it to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Work-up (Quench & Neutralize):

-

Concentrate the reaction mixture in vacuo to remove the methanol.

-